molecular formula C10H10BrNO4S B1471644 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid CAS No. 1540171-83-2

3-Bromo-5-cyclopropanesulfonylaminobenzoic acid

Cat. No. B1471644
CAS RN: 1540171-83-2
M. Wt: 320.16 g/mol
InChI Key: CVAMZXWDBRBCDZ-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropanesulfonylaminobenzoic acid is a chemical compound with the empirical formula C~8~H~6~BrNO~4~S . It belongs to the class of benzoic acid derivatives and contains a bromine atom, a sulfonyl group, and a cyclopropane ring. The compound’s molecular weight is approximately 226.03 g/mol .

Scientific Research Applications

  • Biochemical Applications : The compound has been explored in the context of biochemical processes. For example, Ellman's work highlights the use of aromatic disulfides for determining sulfhydryl groups in biological materials, underscoring the relevance of similar compounds in biochemical analysis (Ellman, 1959).

  • Organic Synthesis : Gong et al. describe the use of a Bronsted-acidic ionic liquid in the synthesis of organic compounds. This study showcases the potential of various bromo-substituted chemicals, akin to 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid, in facilitating organic syntheses (Gong et al., 2009).

  • Chemical Synthesis : Leng and Qin's development of a new fluorosulfonylation reagent demonstrates the significance of such compounds in chemical synthesis, particularly in creating materials with multiple functional groups (Leng & Qin, 2018).

  • Plant Biotechnology : Research by Stalker, McBride, and Malyj on the herbicide bromoxynil and its metabolism in transgenic plants highlights the role of bromo-substituted benzoic acids in plant biotechnology and genetic engineering (Stalker, McBride & Malyj, 1988).

  • Medicinal Chemistry : Boztaş et al. investigated bromophenol derivatives, which are structurally related to 3-Bromo-5-cyclopropanesulfonylaminobenzoic acid, for their inhibitory effects on carbonic anhydrase isoenzymes, showcasing the medicinal chemistry applications of such compounds (Boztaş et al., 2015).

  • Environmental Chemistry : Knight, Berman, and Häggblom's study on the biotransformation of bromoxynil under various conditions emphasizes the environmental chemistry aspect, particularly in understanding the degradation of bromo-substituted benzoic acids in different ecological settings (Knight, Berman & Häggblom, 2003).

properties

IUPAC Name

3-bromo-5-(cyclopropylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c11-7-3-6(10(13)14)4-8(5-7)12-17(15,16)9-1-2-9/h3-5,9,12H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVAMZXWDBRBCDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-cyclopropanesulfonylaminobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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